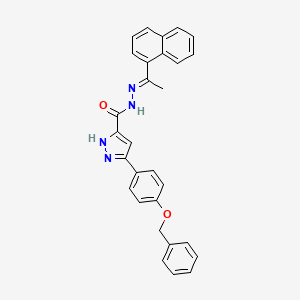![molecular formula C23H20ClN3O B11992773 (2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide](/img/structure/B11992773.png)
(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a chlorophenyl group and a tolylazo group, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine and 2-methyl-4-o-tolylazo-benzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or copper.
Reaction Steps: The key steps include the formation of the azo compound, followed by the acrylamide formation through a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, but may include inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-N-phenylacrylamide: Similar structure but lacks the tolylazo group.
N-(2-Methyl-4-o-tolylazo-phenyl)acrylamide: Similar structure but lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and tolylazo groups in 3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE makes it unique, potentially offering a combination of properties not found in other compounds.
特性
分子式 |
C23H20ClN3O |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H20ClN3O/c1-16-7-3-6-10-22(16)27-26-19-12-13-21(17(2)15-19)25-23(28)14-11-18-8-4-5-9-20(18)24/h3-15H,1-2H3,(H,25,28)/b14-11+,27-26? |
InChIキー |
KXNCKYLUVBYGQD-LNHXQJKDSA-N |
異性体SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C |
正規SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)
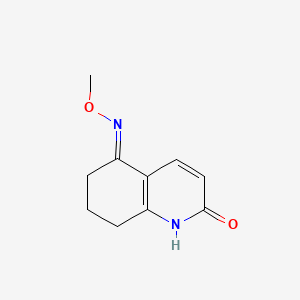


![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)
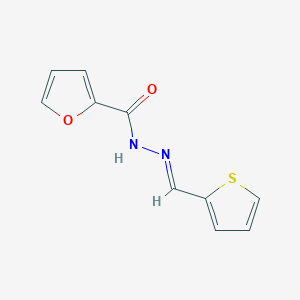
![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)
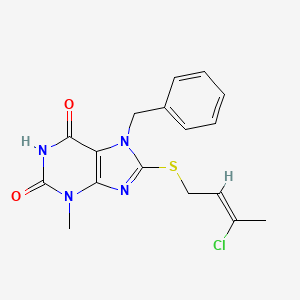
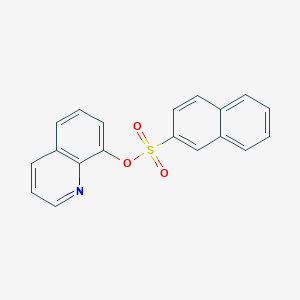
![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992765.png)
